molecular formula C7H13NO3 B2788679 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile CAS No. 1544206-31-6

2-[2-(2-methoxyethoxy)ethoxy]acetonitrile

Cat. No. B2788679
Key on ui cas rn: 1544206-31-6
M. Wt: 159.185
InChI Key: CFNZJUUPIZLFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07358268B2

Procedure details

To a solution of 2-(2-methoxy-ethoxy)-ethanol (2.35 mL) in dry THF (25 mL) was added 870 mg of NaH (60% in mineral oil) portion wise at 0° C. The mixture was stirred for 30 min at RT and cooled again to 0° C. Tetra-n-butylammonium iodide (10 mg) was added followed by dropwise addition of a solution of bromoacetonitrile (1.33 mL) in dry THF (10 mL). The mixture was stirred for 3 h at RT, concentrated, taken up in saturated aqueous NH4Cl solution and extracted with DCM. The organic phases were dried over anhydrous MgSO4 and concentrated in vacuo to give crude [2-(2-methoxy-ethoxy)-ethoxy]-acetonitrile (2.60 g) as a brown oil. The product, still containing some mineral oil, was used directly in the next step.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].[H-].[Na+].Br[CH2:12][C:13]#[N:14]>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:12][C:13]#[N:14] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
COCCOCCO
Name
Quantity
870 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.33 mL
Type
reactant
Smiles
BrCC#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h at RT
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCCOCCOCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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